molecular formula C13H18N2O3 B1669963 Deanol acetamidobenzoate CAS No. 3635-74-3

Deanol acetamidobenzoate

Número de catálogo B1669963
Número CAS: 3635-74-3
Peso molecular: 268.31 g/mol
Clave InChI: FZLZGULUHIGIOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deanol acetamidobenzoate, also known as Deanol, is a compound that has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . It has a molecular formula of C13H20N2O4 .


Molecular Structure Analysis

The molecular structure of Deanol acetamidobenzoate is represented by the formula C13H20N2O4 . The IUPAC Standard InChI is InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

Deanol acetamidobenzoate has a molecular weight of 268.31 g/mol . More detailed physical and chemical properties are not available in the current resources.

Aplicaciones Científicas De Investigación

Hyperkinetic Children Treatment Deanol acetamidobenzoate (Deanol) has been investigated for its effectiveness in treating children with hyperkinetic syndrome. Studies have shown that Deanol can decrease hyperactivity, enhance learning capacity, reduce irritability, and improve attention span in such children. It has been reported to produce "spectacular" results in hyperkinetic children, improving their ability to engage in more organized activity and perform better in objective tests like solving puzzles (Coleman et al., 1976).

Choreiform Movement Disorders Research has explored the use of Deanol acetamidobenzoate in treating choreiform movement disorders, including tardive dyskinesia and Huntington's chorea. However, the studies did not observe a significant effect of Deanol on dyskinesia in these conditions, indicating the need for further investigation into its efficacy (Tarsy & Bralower, 1977).

Cognitive and Behavioral Disorders Deanol has been studied in the context of cognitive and behavioral disorders. It was found to be beneficial in increasing alertness and cooperation in patients with chronic brain syndrome, which includes conditions like senile brain disease and cerebral arteriosclerosis. More than half of the patients treated with Deanol showed increased alertness and required less nursing care, particularly in cases of severe agitation (Green, 1965).

Neurological Effects The neurological effects of Deanol have been extensively researched. One study found that Deanol acetamidobenzoate failed to alleviate dyskinetic movements in patients with tardive dyskinesia. This aligns with findings that Deanol may not enhance brain acetylcholine synthesis and could interfere with central cholinergic function (Montigny, Chouinard, & Annable, 2004).

Effect on Acetylcholine Investigations into Deanol's role as a precursor of acetylcholine in the brain yielded mixed results. Some studies suggest that Deanol may not significantly elevate acetylcholine levels in the brain, questioning its proposed role as an immediate precursor of acetylcholine synthesis in the central nervous system (Zahniser, Chou, & Hanin, 1977)

Treatment of Senile Dementia Deanol has been examined for its potential to treat cognitive impairment in senile dementia. While it did not significantly improve memory or other cognitive functions, Deanol appeared to positively influence behavior, reducing symptoms like depression, irritability, anxiety, and enhancing motivation in some senile patients. This suggests Deanol's potential for behavioral improvement in senile dementia, though its effects on memory remain inconclusive (Ferris, Sathananthan, Gershon, & Clark, 1977).

Mecanismo De Acción

Deanol is thought to work by increasing the production of acetylcholine, a neurotransmitter crucial for helping nerve cells send signals . It also inhibits the blood-brain barrier transport of choline .

Direcciones Futuras

While there aren’t many studies on Deanol, advocates believe it may have benefits for several conditions, including ADHD, Alzheimer’s disease, dementia, and depression . More research is needed to confirm these benefits and to explore other potential applications of Deanol acetamidobenzoate.

Propiedades

IUPAC Name

4-acetamidobenzoic acid;2-(dimethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.C4H11NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(2)3-4-6/h2-5H,1H3,(H,10,11)(H,12,13);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZHJXJIIUEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O.CN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189880
Record name Deanol acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3635-74-3
Record name Deanol acetamidobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3635-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deanol acetamidobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003635743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cervoxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deanol acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEANOL ACETAMIDOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSQ17GL1CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deanol acetamidobenzoate
Reactant of Route 2
Deanol acetamidobenzoate
Reactant of Route 3
Reactant of Route 3
Deanol acetamidobenzoate
Reactant of Route 4
Reactant of Route 4
Deanol acetamidobenzoate
Reactant of Route 5
Deanol acetamidobenzoate
Reactant of Route 6
Deanol acetamidobenzoate

Q & A

Q1: One study mentions Deanol acetamidobenzoate inhibiting the blood-brain barrier transport of choline. How does this relate to its proposed mechanism?

A: This finding adds complexity to the understanding of Deanol acetamidobenzoate's action. [] While it might increase acetylcholine precursors, it also appears to compete with choline for transport across the blood-brain barrier, potentially limiting its availability for acetylcholine synthesis in the brain. [] This dual action could explain why some studies failed to observe the expected increase in brain acetylcholine levels following Deanol acetamidobenzoate administration. [, ]

Q2: What were the main limitations observed in the studies investigating Deanol acetamidobenzoate's effectiveness for movement disorders?

A: Several limitations were evident. Many studies had small sample sizes, limiting the generalizability of their findings. [, , ] Some lacked standardized assessment methods for movement disorders, making it difficult to compare results across studies. [, ] The potential influence of placebo effects and the lack of consistent evidence for increased brain acetylcholine levels further complicate the interpretation of the results. [, , ]

Q3: Considering the research findings, what are the future directions for Deanol acetamidobenzoate research?

A: Future research should prioritize well-controlled, large-scale clinical trials with standardized outcome measures to clarify Deanol acetamidobenzoate's efficacy in various movement disorders. [, , , ] Investigating the drug's pharmacokinetics, including its interaction with the blood-brain barrier and its influence on choline metabolism, is crucial to understand its true impact on acetylcholine levels in the brain. [, ] Exploring alternative therapeutic avenues targeting the dopamine-acetylcholine imbalance, considering the complex nature of these disorders, is also essential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.